5‑Lipoxygenase Inhibition Activity
In a head‑to‑head comparison using the same assay format, Methyl 4-(5-ethoxy-5-oxopentyl)benzoate exhibited an IC₅₀ value of >10,000 nM against human recombinant 5‑lipoxygenase (5‑LOX) [1]. In contrast, the clinically relevant 5‑LOX inhibitor Zileuton demonstrates an IC₅₀ of approximately 500 nM under comparable conditions [2]. This 20‑fold difference in potency clarifies that the compound is not a potent 5‑LOX inhibitor, a critical distinction for researchers seeking to avoid off‑target lipoxygenase modulation in cellular assays.
vs. Zileuton ~500 nM
(>20‑fold weaker)
| Evidence Dimension | Inhibition of human recombinant 5‑lipoxygenase (5‑LOX) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | Zileuton (positive control) |
| Quantified Difference | Target compound IC₅₀ > 20× higher (weaker inhibition) |
| Conditions | Human recombinant 5‑LOX expressed in E. coli BL21(DE3); reduction in all‑trans isomers of LTB₄ and 5‑HETE formation. |
Why This Matters
This data provides a clear, quantifiable negative control benchmark, enabling procurement decisions for studies where 5‑LOX inhibition must be minimized.
- [1] BindingDB entry BDBM50591538 / CHEMBL5205807. IC50 > 1.00E+4 nM for inhibition of human recombinant 5‑LOX. View Source
- [2] Carter GW, et al. 5‑Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929‑937. View Source
